N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide
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Overview
Description
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of benzamide, featuring an acetyl group and a 4-chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide typically involves the acetylation of N-[(4-chlorophenyl)methoxy]benzamide. One common method is the reaction of N-[(4-chlorophenyl)methoxy]benzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simple derivative of aniline with similar acetylation.
4-Chloroacetanilide: Similar structure but lacks the methoxy group.
N-Acetyl-p-chloroaniline: Another related compound with a similar functional group arrangement.
Uniqueness
N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide is unique due to the presence of both the acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds.
Properties
CAS No. |
64583-69-3 |
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Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-acetyl-N-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-12(19)18(16(20)14-5-3-2-4-6-14)21-11-13-7-9-15(17)10-8-13/h2-10H,11H2,1H3 |
InChI Key |
DHDKVDAOWXCZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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